molecular formula C9H19NO3 B134646 (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol CAS No. 157394-46-2

(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol

Cat. No. B134646
M. Wt: 189.25 g/mol
InChI Key: CHYWVAGOJXWXIK-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol, also known as Boc-2-amino-3-butanol, is a chiral building block used in the synthesis of various pharmaceuticals and biologically active compounds. This compound is widely used in the pharmaceutical industry due to its unique chemical properties and biological activities. In

Scientific Research Applications

(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is widely used in the synthesis of various biologically active compounds such as chiral amino alcohols, amino acids, and peptides. This compound is also used as a chiral building block in the synthesis of various pharmaceuticals such as antiviral, anticancer, and anti-inflammatory drugs. (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is also used in the preparation of chiral ligands for asymmetric catalysis and in the synthesis of chiral polymers.

Mechanism Of Action

(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol acts as a chiral building block in the synthesis of various biologically active compounds. The mechanism of action of these compounds varies depending on their chemical structure and biological target. However, (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol itself does not have any specific mechanism of action and is used primarily as a building block in the synthesis of other compounds.

Biochemical And Physiological Effects

(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol does not have any specific biochemical or physiological effects. However, the compounds synthesized using (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol may exhibit various biological activities such as antiviral, anticancer, and anti-inflammatory properties. The biological activities of these compounds depend on their chemical structure and biological target.

Advantages And Limitations For Lab Experiments

The synthesis of (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is relatively simple and can be carried out using standard laboratory equipment. This compound is also commercially available, making it easily accessible to researchers. However, (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is a chiral compound, which means that it can exist in two different enantiomeric forms. The synthesis of chiral compounds can be challenging, and the separation of enantiomers can be time-consuming and expensive.

Future Directions

(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is a versatile chiral building block with various scientific research applications. Future research could focus on the synthesis of new compounds using (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol as a building block and the evaluation of their biological activities. The development of more efficient and cost-effective methods for the separation of enantiomers could also be explored. Additionally, the use of (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol in the synthesis of chiral polymers and materials could be investigated.

Synthesis Methods

The synthesis of (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol involves the reaction of 3-butyn-2-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butyn-2-ol, which is then reduced using a chiral reducing agent to obtain (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol. The synthesis of (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is relatively simple and can be carried out using standard laboratory equipment.

properties

CAS RN

157394-46-2

Product Name

(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate

InChI

InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12)/t6-,7+/m0/s1

InChI Key

CHYWVAGOJXWXIK-NKWVEPMBSA-N

Isomeric SMILES

C[C@@H]([C@@H](C)O)NC(=O)OC(C)(C)C

SMILES

CC(C(C)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(C)O)NC(=O)OC(C)(C)C

synonyms

Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester

Origin of Product

United States

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